(S)-cyclopentolate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

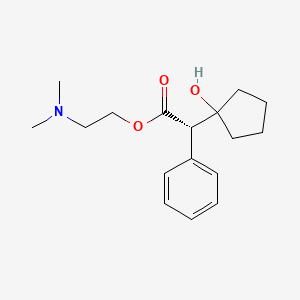

(S)-cyclopentolate is the (S)-enantiomer of cyclopentolate. It is an enantiomer of a (R)-cyclopentolate.

Applications De Recherche Scientifique

Ophthalmic Applications

Diagnostic Uses:

- Cycloplegic Refraction: (S)-Cyclopentolate is widely used to induce cycloplegia, which is essential for accurate refraction assessments in children. This is particularly important in diagnosing refractive errors such as hyperopia and myopia. Studies indicate that this compound provides effective cycloplegia comparable to atropine, facilitating precise measurements necessary for appropriate corrective lenses .

- Screening for Retinopathy of Prematurity: In neonates, this compound aids in the screening process for retinopathy of prematurity, allowing for early detection and intervention .

Therapeutic Uses:

- Management of Uveitis: The compound is employed as an adjunctive therapy in anterior uveitis to prevent complications such as posterior synechiae between the lens and iris. Its ability to induce mydriasis helps alleviate pain associated with inflammation .

- Refractive Surgery: this compound is indicated during refractive lens replacement procedures, particularly when addressing issues related to pupil size and near vision post-surgery .

Pharmacological Mechanism

This compound exerts its effects primarily through competitive antagonism of muscarinic acetylcholine receptors. This leads to:

- Mydriasis: Relaxation of the circular muscles of the iris.

- Cycloplegia: Inhibition of ciliary muscle contraction, allowing for accurate measurement of refractive power without accommodation interference .

Case Study: Efficacy in Pediatric Patients

A randomized clinical trial involving Chinese young adults compared the effectiveness of this compound and tropicamide for cycloplegic refractions. Results indicated no significant difference in spherical equivalent changes between the two groups, affirming this compound's reliability as a cycloplegic agent .

Study on Ocular Biometry

A study assessing the effects of topical this compound on ocular biometry demonstrated significant changes in pupil diameter, anterior chamber depth, and lens thickness post-treatment. These findings underscore its role in altering ocular parameters critical for refractive assessment .

Summary Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Diagnostic | Cycloplegic refraction | Essential for accurate measurement in children |

| Diagnostic | Screening for retinopathy of prematurity | Important for early intervention |

| Therapeutic | Management of anterior uveitis | Prevents complications like posterior synechiae |

| Surgical | Refractive lens replacement procedures | Addresses issues related to pupil size |

Propriétés

Numéro CAS |

204990-63-6 |

|---|---|

Formule moléculaire |

C17H25NO3 |

Poids moléculaire |

291.4 g/mol |

Nom IUPAC |

2-(dimethylamino)ethyl (2S)-2-(1-hydroxycyclopentyl)-2-phenylacetate |

InChI |

InChI=1S/C17H25NO3/c1-18(2)12-13-21-16(19)15(14-8-4-3-5-9-14)17(20)10-6-7-11-17/h3-5,8-9,15,20H,6-7,10-13H2,1-2H3/t15-/m1/s1 |

Clé InChI |

SKYSRIRYMSLOIN-OAHLLOKOSA-N |

SMILES |

CN(C)CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O |

SMILES isomérique |

CN(C)CCOC(=O)[C@@H](C1=CC=CC=C1)C2(CCCC2)O |

SMILES canonique |

CN(C)CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.